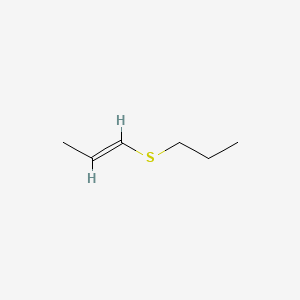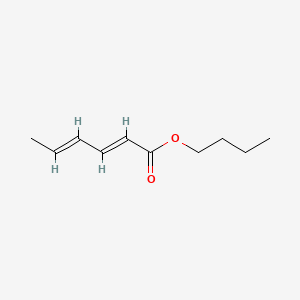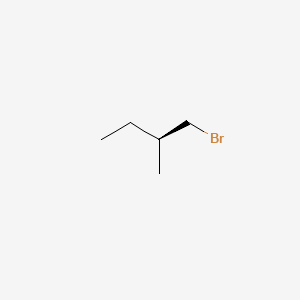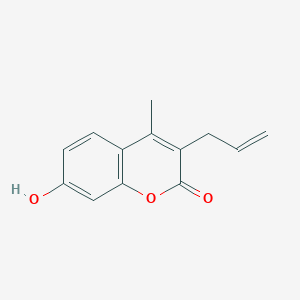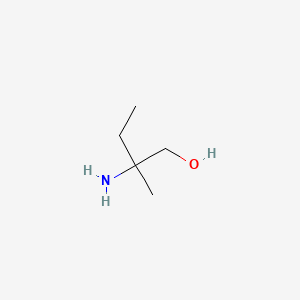![molecular formula C18H14O4S B1277468 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate CAS No. 84449-63-8](/img/structure/B1277468.png)
4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate
Overview
Description
“4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate” is a chemical compound with the molecular formula C18H14O4S . It has a molecular weight of 326.4 g/mol . The compound is also known by other names such as [4-(6-acetyloxy-1-benzothiophen-2-yl)phenyl] acetate and 2-(4-Acetoxyphenyl)-6-Acetoxybenzo[b]thiophene .
Molecular Structure Analysis
The compound has a complex structure that includes a thiophene ring, which is a five-membered ring with one sulfur atom . The InChI string representation of the molecule isInChI=1S/C18H14O4S/c1-11(19)21-15-6-3-13(4-7-15)17-9-14-5-8-16(22-12(2)20)10-18(14)23-17/h3-10H,1-2H3 . This compound has a topological polar surface area of 80.8 Ų and a complexity of 444 . Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 326.4 g/mol, an XLogP3-AA of 4.1, and does not have any hydrogen bond donors . It has 5 hydrogen bond acceptors and 5 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 326.06128010 g/mol .Scientific Research Applications
Anti-Inflammatory Applications
Thiophene derivatives have been reported to possess anti-inflammatory properties . They can be used to develop new drugs for treating conditions caused by inflammation.
Anti-Psychotic Applications
Thiophene-based compounds have shown potential in the treatment of various psychiatric disorders . They can be used to synthesize new anti-psychotic drugs.
Anti-Arrhythmic Applications
Thiophene derivatives can be used in the development of anti-arrhythmic drugs . These drugs can help regulate the heart rhythm in patients with arrhythmia.
Anti-Anxiety Applications
Compounds containing a thiophene nucleus have been found to have anti-anxiety effects . They can be used to create new drugs for treating anxiety disorders.
Anti-Fungal Applications
Thiophene-based compounds have demonstrated anti-fungal properties . They can be used in the development of new anti-fungal medications.
Antioxidant Applications
Thiophene derivatives have been reported to possess antioxidant properties . They can be used to develop new drugs with antioxidant effects.
Anti-Mitotic Applications
Thiophene-based compounds have shown anti-mitotic properties . They can be used in the development of new anti-cancer drugs that work by inhibiting cell division.
Anti-Cancer Applications
Thiophene derivatives have been found to have anti-cancer properties . They can be used to synthesize new anti-cancer drugs.
properties
IUPAC Name |
[4-(6-acetyloxy-1-benzothiophen-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4S/c1-11(19)21-15-6-3-13(4-7-15)17-9-14-5-8-16(22-12(2)20)10-18(14)23-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFDWSXWQJFLLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432665 | |
| Record name | 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84449-63-8 | |
| Record name | Benzo[b]thiophene-6-ol, 2-[4-(acetyloxy)phenyl]-, 6-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(6-acetyloxy-1-benzothiophen-2-yl)phenyl] acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




